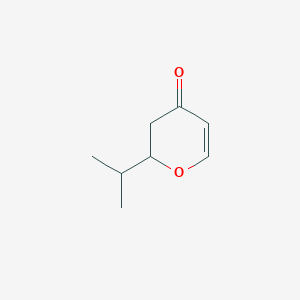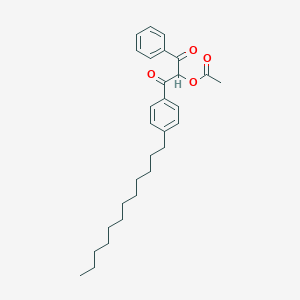
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate is an organic compound with a complex structure It is characterized by the presence of a dodecylphenyl group, a dioxo group, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a carbon acid compound in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Dodecylphenol: Shares the dodecylphenyl group but lacks the dioxo and acetate groups.
N-(4-Dodecyl-phenyl)-3-oxo-butyric acid: Similar structure but with a different functional group arrangement.
Propiedades
Número CAS |
60615-32-9 |
|---|---|
Fórmula molecular |
C29H38O4 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
[1-(4-dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate |
InChI |
InChI=1S/C29H38O4/c1-3-4-5-6-7-8-9-10-11-13-16-24-19-21-26(22-20-24)28(32)29(33-23(2)30)27(31)25-17-14-12-15-18-25/h12,14-15,17-22,29H,3-11,13,16H2,1-2H3 |
Clave InChI |
PVYYUZVCBSSRGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)
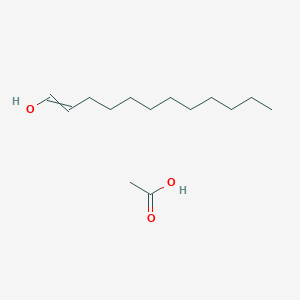


![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)

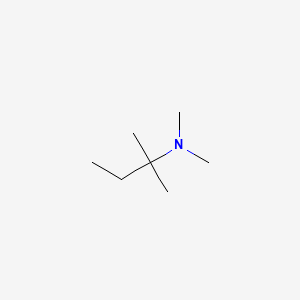
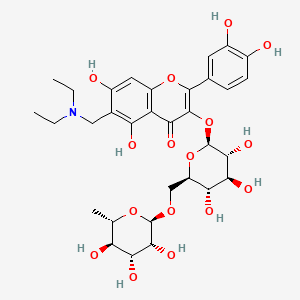
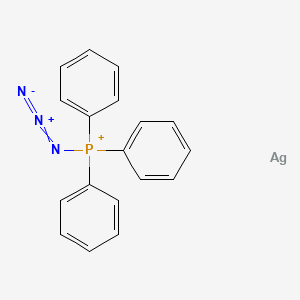
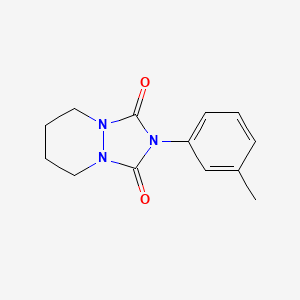
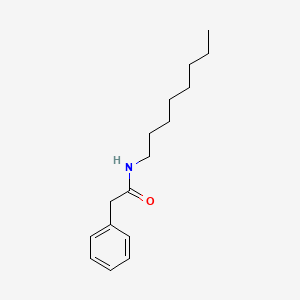
![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
